![molecular formula C14H14Br2N2O2 B15171968 2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine CAS No. 920752-33-6](/img/structure/B15171968.png)
2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms at the 2 and 6 positions of the pyridine ring, and a 2,4-dimethoxyphenylmethyl group attached to the nitrogen atom at the 4 position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine typically involves the bromination of a pyridine derivative followed by the introduction of the 2,4-dimethoxyphenylmethyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may serve as a precursor for the development of pharmaceutical agents with therapeutic properties.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The bromine atoms and the 2,4-dimethoxyphenylmethyl group contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-nitroaniline: Similar in structure but with a nitro group instead of the 2,4-dimethoxyphenylmethyl group.
2,6-Dibromo-4-bromomethylpyridine: Contains an additional bromomethyl group.
2,6-Dibromo-4-methylpyridine: Lacks the 2,4-dimethoxyphenylmethyl group.
Uniqueness
2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine is unique due to the presence of both bromine atoms and the 2,4-dimethoxyphenylmethyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
920752-33-6 |
|---|---|
Molecular Formula |
C14H14Br2N2O2 |
Molecular Weight |
402.08 g/mol |
IUPAC Name |
2,6-dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine |
InChI |
InChI=1S/C14H14Br2N2O2/c1-19-11-4-3-9(12(7-11)20-2)8-17-10-5-13(15)18-14(16)6-10/h3-7H,8H2,1-2H3,(H,17,18) |
InChI Key |
XAHAMFYEJSSJCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=CC(=NC(=C2)Br)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


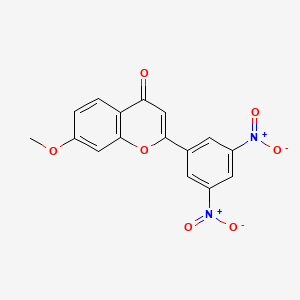

![[2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B15171905.png)
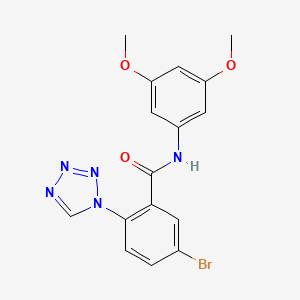


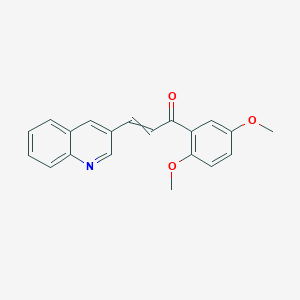
![Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B15171933.png)

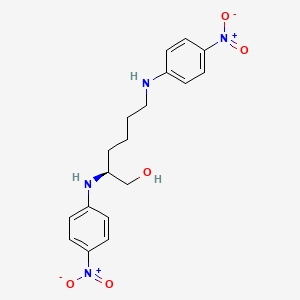

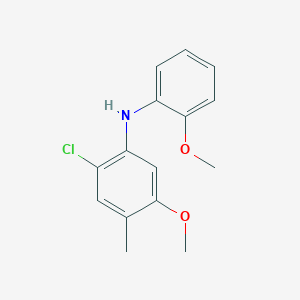
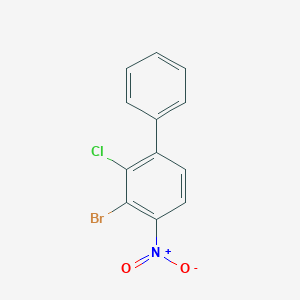
![1-(2-{[6-(4-Ethoxyphenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B15171960.png)
